1-Bromo-3-chloro-4-iodo-2-methylbenzene
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Overview
Description
1-Bromo-3-chloro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-iodo-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Chlorination: The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Iodination: Iodine (I2) can be introduced using an oxidizing agent such as nitric acid (HNO3) or iodic acid (HIO3).
Methylation: The methyl group can be introduced using a Friedel-Crafts alkylation reaction with methyl chloride (CH3Cl) and a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-iodo-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the nucleophile. The presence of multiple halogens and a methyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-iodo-3-methylbenzene
- 1-Bromo-4-chloro-2-iodobenzene
- 1-Chloro-3-bromo-4-iodobenzene
Uniqueness
1-Bromo-3-chloro-4-iodo-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring
Properties
IUPAC Name |
1-bromo-3-chloro-4-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJQGQREQCKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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